molecular formula C11H16O2 B14341879 (2-tert-Butylphenoxy)methanol CAS No. 105708-52-9

(2-tert-Butylphenoxy)methanol

Cat. No.: B14341879
CAS No.: 105708-52-9
M. Wt: 180.24 g/mol
InChI Key: AKDVNXQKBADQBB-UHFFFAOYSA-N
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Description

(2-tert-Butylphenoxy)methanol is a phenolic ether derivative featuring a tert-butyl substituent at the 2-position of the aromatic ring and a hydroxymethyl (-CH₂OH) group linked via an ether oxygen. Its physicochemical properties, such as solubility in organic solvents and hydrogen-bonding capacity, are inferred from structural analogs like glycol ethers and phosphorylated methanol derivatives .

Properties

CAS No.

105708-52-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2-tert-butylphenoxy)methanol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-6-4-5-7-10(9)13-8-12/h4-7,12H,8H2,1-3H3

InChI Key

AKDVNXQKBADQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butylphenoxy)methanol typically involves the reaction of 2-tert-butylphenol with formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butylphenoxy)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2-tert-Butylphenoxy)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-tert-Butylphenoxy)methanol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
(2-tert-Butylphenoxy)methanol C₁₁H₁₆O₂ 2-tert-butylphenoxy, -CH₂OH 180.24 High organic solubility, low volatility (inferred)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ Branched alkylphenoxy, ethoxyethanol 278.38 Surfactant-like behavior, moderate polarity
2-Butoxyethanol C₆H₁₄O₂ Butyl, ethoxy 118.17 High volatility, water-miscible
(2-Chlorophenyl)(diphenylphosphoryl)-methanol C₁₉H₁₆ClO₂P 2-chlorophenyl, phosphoryl 342.75 Crystalline solid, strong hydrogen-bonding

Key Observations :

  • The tert-butyl group in this compound enhances steric hindrance, likely reducing reactivity in nucleophilic substitutions compared to linear-chain analogs like 2-Butoxyethanol.
  • The phosphoryl and chlorophenyl groups in ’s compound enable hydrogen bonding and catalytic activity, contrasting with the solvent-oriented properties of glycol ethers .

Toxicity and Environmental Behavior

Table 2: Toxicity Profiles

Compound Key Risks (Documented or Inferred) Regulatory Status
This compound Limited data; lower inhalation risk (low volatility inferred) Not classified
2-Butoxyethanol Hematotoxic, hepatotoxic (NTP, 1993); OSHA PEL: 25 ppm Regulated under OSHA
Ethoxylated analogs Limited ecotoxicity data; potential surfactant accumulation No specific restrictions
Phosphorylated methanol No acute toxicity reported; likely low environmental mobility Research-use only

Insights :

  • 2-Butoxyethanol’s well-documented hematotoxicity contrasts with the unknown profile of this compound, though the latter’s bulkier structure may reduce metabolic activation .
  • Methanol-based preservatives () demonstrate stability over time, suggesting that methanol derivatives like this compound could serve as stable solvent additives .

Recommendations :

  • Conduct OECD-compliant toxicity screenings (e.g., SIDS assessments) for this compound.

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